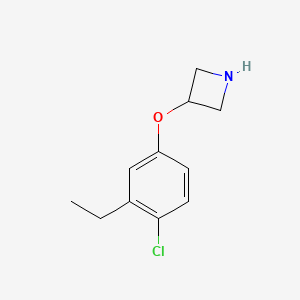

3-(4-Chloro-3-ethylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(4-chloro-3-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-8-5-9(3-4-11(8)12)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQRYTJYGHJKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC2CNC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Aminolysis of Epoxy Amines Catalyzed by Lanthanide Triflates

A highly regioselective approach to azetidine synthesis involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method enables the cyclization of linear epoxy amines to azetidines under mild conditions with good yields and selectivity.

- Reaction Conditions :

- Catalyst: La(OTf)₃ (5 mol%)

- Solvent: 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂)

- Temperature: Reflux (~83°C for DCE)

- Time: 2.5 hours typical

- Mechanism : The nitrogen atom in the epoxy amine attacks the epoxide carbon intramolecularly, forming the azetidine ring with high regioselectivity.

- Yields and Selectivity : Yields up to 81% with excellent regioselectivity favoring azetidine over pyrrolidine by >20:1 ratio.

- Workup : After reaction completion, aqueous sodium bicarbonate is added, followed by organic extraction, drying, and purification by column chromatography.

This method is advantageous due to its mildness, scalability, and applicability to various substrates, making it a promising route for azetidine derivatives including those bearing aromatic substituents like 4-chloro-3-ethylphenoxy groups.

Intramolecular SN2 Cyclization from Halogenated Precursors

Another classical approach involves intramolecular nucleophilic substitution (SN2) where a nitrogen nucleophile attacks a carbon bearing a good leaving group (e.g., halogen or mesylate) to form the azetidine ring.

- Typical Procedure :

- Preparation of a halogenated or mesylated intermediate from a suitable precursor.

- Treatment with a base or nucleophile to induce cyclization.

- Reaction conditions often involve heating (55-60°C) and stirring for extended periods (12-48 hours).

- Example :

- Conversion of N-t-butyl-O-trimethylsilylazetidine hydrochloride in aqueous acidic medium followed by basification and extraction to isolate azetidine intermediate.

- Subsequent mesylation and nucleophilic substitution with amines under mild heating to yield azetidine derivatives.

- Purification : Organic extracts dried over magnesium sulfate or sodium sulfate, filtered, evaporated, and purified by silica gel chromatography.

- Yields : Moderate to good yields (e.g., 64% for initial azetidine intermediate).

Purification and Characterization

- Purification Techniques :

- Silica gel column chromatography using ethyl acetate/hexane mixtures (e.g., 50:50) to separate the product from impurities.

- Crystallization under high vacuum to obtain white crystalline solids.

- Characterization :

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| La(OTf)₃-catalyzed aminolysis | cis-3,4-epoxy amines, La(OTf)₃ (5 mol%), reflux DCE | ~81 | High regioselectivity, mild conditions, scalable |

| Intramolecular SN2 cyclization | Halogenated azetidine precursors, base, 55-60°C | 60-70 | Classical method, requires longer reaction times |

| Williamson ether synthesis | 4-chloro-3-ethylphenol, azetidine halide, base | Variable | Introduces phenoxy group, conditions vary by route |

Research Findings and Considerations

- The La(OTf)₃-catalyzed intramolecular aminolysis represents a modern, efficient, and selective method for azetidine ring synthesis, facilitating the preparation of substituted azetidines like 3-(4-chloro-3-ethylphenoxy)azetidine with potential for scale-up and medicinal chemistry applications.

- Classical intramolecular SN2 cyclization remains a reliable approach but may require more rigorous conditions and longer reaction times, with moderate yields and more extensive purification steps.

- The choice of solvent and temperature critically influences regioselectivity and yield in azetidine formation reactions.

- Purification by silica gel chromatography and crystallization under vacuum are standard to obtain analytically pure compounds suitable for further functionalization or biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-ethylphenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 3-(3-ethylphenoxy)azetidine.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

The compound 3-(4-Chloro-3-ethylphenoxy)azetidine , identified by its CAS number 1219976-63-2, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across multiple domains, including pharmaceuticals, biology, and materials science, while providing comprehensive data tables and relevant case studies.

Molecular Formula

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly in drug development due to its promising biological activities.

- Anticancer Activity : Preliminary studies indicate that 3-(4-Chloro-3-ethylphenoxy)azetidine may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human colon cancer cells (HT-29) with an IC50 value around 5 µM, suggesting significant anticancer potential.

- Neuroprotective Effects : Research indicates that this compound can reduce oxidative stress-induced neuronal death by approximately 30%, highlighting its protective effects in neurodegenerative models.

- Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

Biological Studies

The compound's interaction with biological systems is under investigation, focusing on:

- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to various receptors could influence signal transduction pathways critical for cellular communication.

Industrial Applications

In addition to its pharmaceutical potential, 3-(4-Chloro-3-ethylphenoxy)azetidine is being explored for its utility in materials science:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Development of New Materials : Its unique properties may contribute to the formulation of advanced materials with specific characteristics.

A comparative analysis with similar compounds highlights the distinct characteristics of 3-(4-Chloro-3-ethylphenoxy)azetidine:

| Compound Name | Functional Groups | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(4-Chloro-3-ethylphenoxy)azetidine | Chlorine, Ethyl | Significant (IC50 ~ 5 µM) | Moderate (MIC = 50 µg/mL) |

| Compound A | Trifluoroethyl | Moderate | Low |

| Compound B | Difluoroethyl | Low | Moderate |

Case Study 1: Anticancer Activity

A study evaluating the effects of 3-(4-Chloro-3-ethylphenoxy)azetidine on HT-29 colon cancer cells revealed significant inhibition of cell growth at concentrations above 10 µM. This study suggests further exploration into the mechanisms behind its anticancer properties is warranted.

Case Study 2: Neuroprotective Effects

In a model simulating oxidative stress, treatment with the compound led to a notable reduction in neuronal cell death. This effect was attributed to enhanced antioxidant defenses, indicating potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-ethylphenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

3-(4-Chlorophenoxy)azetidine hydrochloride

- Structure: Features a 4-chlorophenoxy group without the ethyl substitution.

- Molecular Formula: C₉H₁₁Cl₂NO₂ .

- Synthesis: Prepared via reaction of 3-amino azetidine with 4-chlorophenol, followed by HCl treatment .

- Applications : Used as an intermediate in organic synthesis for pesticides, dyes, and pharmaceuticals .

3-(4-Methylphenoxy)azetidine hydrochloride

- Structure: Contains a 4-methylphenoxy group.

- Molecular Formula: C₁₀H₁₄ClNO .

3-(3-Chlorophenoxy)azetidine hydrochloride

- Structure: Chlorine substituent at the 3-position of the phenoxy ring.

- Molecular Formula: C₉H₁₁Cl₂NO .

- Impact of Substituent Position : The meta-chloro substitution alters electronic effects and steric interactions compared to the para-chloro substitution in the target compound, which may affect binding affinity in biological systems.

Variations in Azetidine Linkage

3-(4-Chlorobenzyl)azetidine

3-(4-Chlorophenyl)azetidine hydrochloride

- Structure : Direct attachment of a 4-chlorophenyl group to the azetidine ring.

- Molecular Formula : C₉H₁₁Cl₂N .

Functionalized Azetidine Derivatives

Azetidinone Derivatives (e.g., 4-(2’-hydroxy-3’-chloro-5’-ethylphen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone)

- Structure: Incorporates a β-lactam (azetidinone) ring instead of a saturated azetidine.

- Synthesis : Prepared via Staudinger reaction between chalconimines and chloroacetyl chloride .

- Applications: Demonstrated antimicrobial and antifungal activities , contrasting with the lipid-modulating roles of phenoxy-azetidines .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Hypothetical molecular formula based on structural analysis.

Research Findings and Significance

- CETP Inhibition: The phenoxy-azetidine scaffold in compounds like torcetrapib derivatives blocks CETP’s lipid tunnel via polar interactions at the binding site, suggesting that substituents (e.g., chloro, ethyl) could optimize inhibitor potency and pharmacokinetics .

- Antimicrobial Activity: Azetidinones with chlorophenyl groups exhibit antibacterial and antifungal properties, highlighting the role of halogen substituents in biological activity .

- Structural Insights: Ethyl and chloro groups on the phenoxy ring may enhance metabolic stability and target engagement compared to simpler analogs (e.g., methyl or unsubstituted phenoxy derivatives) .

Biological Activity

3-(4-Chloro-3-ethylphenoxy)azetidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name : 3-(4-Chloro-3-ethylphenoxy)azetidine

- CAS Number : 1219976-63-2

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.7 g/mol

The biological activity of 3-(4-Chloro-3-ethylphenoxy)azetidine is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the chloro and ethyl groups enhances its lipophilicity, facilitating better membrane penetration and interaction with proteins.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that 3-(4-Chloro-3-ethylphenoxy)azetidine exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : There is emerging evidence supporting its role as an anticancer agent, particularly in inhibiting cell proliferation in certain cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Study :

A study conducted on the efficacy of 3-(4-Chloro-3-ethylphenoxy)azetidine against Staphylococcus aureus demonstrated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent. -

Cancer Cell Line Research :

In vitro experiments using breast cancer cell lines indicated that treatment with this compound led to a decrease in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which 3-(4-Chloro-3-ethylphenoxy)azetidine exerts its biological effects. Key findings include:

- Cellular Uptake Mechanisms : Investigations into how the compound enters cells reveal that it may utilize passive diffusion due to its lipophilic nature.

- Impact on Signaling Pathways : The compound appears to interfere with key signaling pathways involved in cell growth and survival, particularly those related to cancer progression.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-Chloro-3-ethylphenoxy)azetidine?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting azetidine derivatives with halogenated phenols under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF) can yield the target compound. Evidence from structurally similar compounds (e.g., 3-(3-chlorophenoxy)azetidine) suggests that optimizing reaction time (12-24 hours) and temperature (80-100°C) improves yields . Phosphorus oxychloride (POCl₃) may also be used to activate hydroxyl groups for substitution .

Q. Which spectroscopic and computational methods are effective for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the azetidine ring and substituent positions. For example, the azetidine protons appear as distinct multiplets in δ 3.5–4.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemistry and bond angles, especially when combined with DFT calculations to predict hydrogen-bonding interactions and lattice energies .

- InChI Key Analysis: Tools like PubChem’s computed InChI keys help cross-validate structural databases .

Advanced Research Questions

Q. How does the azetidine ring’s strain influence its reactivity in nucleophilic substitutions?

The four-membered azetidine ring exhibits significant angle strain, increasing its susceptibility to ring-opening reactions under acidic or Lewis acid-catalyzed conditions (e.g., with AlCl₃). This strain facilitates nucleophilic attacks at the oxygen-linked carbon, leading to γ-chloroamine intermediates or oxazinanone derivatives. Reaction pathways depend on solvent polarity and catalyst choice .

Q. How can researchers resolve contradictions in reported reaction yields across synthesis protocols?

Contradictions often arise from:

- Purity of starting materials (e.g., trace moisture in solvents reduces yield).

- Catalyst selection: Lewis acids like FeCl₃ vs. Brønsted bases (K₂CO₃) alter reaction kinetics .

- Workup procedures: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating pure products from byproducts like dechlorinated intermediates . Methodological replication studies under inert atmospheres (N₂/Ar) are recommended to control variables .

Q. What computational approaches predict the compound’s stability and degradation pathways?

- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) to identify weak points (e.g., C-O bond cleavage).

- Molecular Dynamics (MD): Simulates degradation under thermal stress or hydrolysis.

- QSPR Models: Relate substituent effects (e.g., chloro vs. ethyl groups) to shelf-life predictions .

Q. How can byproducts from ring-opening reactions be minimized or repurposed?

- Byproduct Identification: LC-MS or GC-MS tracks γ-chloroamines or oxazinanones .

- Optimization: Lower reaction temperatures (0–25°C) and shorter durations (1–2 hours) reduce ring-opening.

- Repurposing: γ-Chloroamines can serve as intermediates for synthesizing bioactive heterocycles (e.g., piperidines) .

Methodological Best Practices

- Handling and Storage: Store under inert gas at –20°C to prevent oxidation. Use gloveboxes for air-sensitive reactions .

- Safety Protocols: Avoid skin contact (potential irritant) and use fume hoods due to volatile byproducts (e.g., HCl gas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.